Bilirubin(2-) -

Bilirubin(2-)

Catalog Number: EVT-1574896
CAS Number:
Molecular Formula: C33H34N4O6-2
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bilirubin(2-) is a dicarboxylic acid dianion obtained by deprotonation of the two carboxy groups of bilirubin; major species at pH 7.3. It has a role as a human metabolite. It is a linear tetrapyrrole anion and a dicarboxylic acid dianion. It is a conjugate base of a bilirubin IXalpha.
Overview

Bilirubin is a red-orange compound that plays a crucial role in the metabolism of heme, a component of hemoglobin. It is primarily formed during the breakdown of aged or damaged red blood cells in vertebrates. The catabolism of heme results in the production of biliverdin, which is then reduced to bilirubin. This process is essential for the clearance of waste products from the body, particularly in the liver, where bilirubin undergoes conjugation to become water-soluble and can be excreted via bile into the gastrointestinal tract .

Source

Bilirubin originates from the degradation of heme, which is released from hemoglobin during the destruction of erythrocytes. This degradation occurs mainly in macrophages and involves several enzymatic steps, including the action of heme oxygenase and biliverdin reductase. The resulting unconjugated bilirubin is transported to the liver bound to albumin due to its insolubility in water .

Classification

Bilirubin can be classified into two main types based on its solubility:

  • Unconjugated Bilirubin: This form is not water-soluble and is bound to albumin in circulation.
  • Conjugated Bilirubin: After conjugation with glucuronic acid in the liver, bilirubin becomes water-soluble and can be excreted.
Synthesis Analysis

Methods

The synthesis of bilirubin involves several key steps:

  1. Heme Degradation: Heme is cleaved by heme oxygenase to produce biliverdin.
  2. Reduction: Biliverdin is then reduced by biliverdin reductase to form bilirubin.
  3. Conjugation: In the liver, unconjugated bilirubin undergoes conjugation with glucuronic acid via uridine diphosphate-glucuronyl transferase, resulting in conjugated bilirubin.

Technical Details

The synthesis process can be influenced by various factors, including enzyme activity and substrate availability. For instance, variations in heme oxygenase activity can affect the rate of bilirubin production, while factors such as liver function and health status can impact the conjugation process .

Molecular Structure Analysis

Structure

Bilirubin has a complex molecular structure characterized as an open-chain tetrapyrrole. It consists of four pyrrole rings linked together by methine bridges. The molecular formula for bilirubin is C₃₃H₃₈N₄O₆, and it has a molar mass of approximately 584.7 g/mol.

Data

  • Molecular Formula: C₃₃H₃₈N₄O₆
  • Molar Mass: 584.7 g/mol
  • Structure Type: Open-chain tetrapyrrole
  • Solubility: Insoluble in water (unconjugated), soluble (conjugated)
Chemical Reactions Analysis

Reactions

Bilirubin participates in several important reactions:

  1. Oxidative Cleavage: Heme undergoes oxidative cleavage to yield biliverdin.
  2. Reduction Reaction: Biliverdin is reduced to form bilirubin.
  3. Conjugation Reaction: In the liver, bilirubin undergoes conjugation with glucuronic acid.

Technical Details

These reactions are catalyzed by specific enzymes:

  • Heme Oxygenase catalyzes the conversion of heme to biliverdin.
  • Biliverdin Reductase facilitates the reduction of biliverdin to bilirubin.
  • Uridine Diphosphate-Glucuronyl Transferase catalyzes the conjugation reaction in hepatocytes .
Mechanism of Action

Process

The mechanism by which bilirubin acts involves its role as an antioxidant and its impact on various physiological processes:

  1. Antioxidant Activity: Bilirubin can scavenge free radicals and reduce oxidative stress, providing protective effects against cellular damage.
  2. Regulation of Vascular Tone: Bilirubin oxidation products have been shown to influence potassium channels important for vascular regulation.

Data

Studies indicate that elevated levels of bilirubin may correlate with reduced risks of cardiovascular diseases due to its antioxidant properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Red-orange pigment
  • Melting Point: Decomposes before melting
  • Solubility: Insoluble in water (unconjugated), soluble when conjugated.

Chemical Properties

  • Stability: Sensitive to light; exposure can lead to isomerization into more soluble forms.
  • Reactivity: Reacts with diazo reagents for colorimetric assays used in clinical diagnostics.

Relevant analyses show that bilirubin's reactivity changes based on its state (conjugated vs unconjugated), impacting its detection methods in laboratory settings .

Applications

Scientific Uses

Bilirubin has several significant applications:

  1. Clinical Diagnostics: Measurement of serum bilirubin levels is crucial for diagnosing conditions such as jaundice and liver dysfunction.
  2. Therapeutic Use: Phototherapy for neonatal jaundice utilizes light exposure to convert unconjugated bilirubin into more soluble forms that can be excreted.
  3. Research Tool: As an antioxidant, bilirubin is studied for its potential protective roles against various diseases, including neurodegenerative disorders.
Biochemical Foundations of Bilirubin(2-)

Molecular Structure and Isomeric Forms of Bilirubin(2-)

Bilirubin(2-) (C~33~H~36~N~4~O~6~) represents the dianionic form of bilirubin IXα, the predominant heme catabolite in mammals. This linear tetrapyrrole (biladiene) adopts a ridge-tile conformation stabilized by six intramolecular hydrogen bonds between the pyrrole/lactam groups and propionic acid carboxylates (Figure 1). This configuration locks the molecule into one of two enantiomeric forms: P-helical (clockwise) or M-helical (counterclockwise) conformers, which are mirror images but possess identical chemical reactivity [7] [9]. The rigidity imposed by this hydrogen-bonding network prevents solvent access to polar groups, conferring pronounced lipophilicity despite the presence of multiple hydrogen-bonding donors/acceptors [9].

Table 1: Key Structural Features of Bilirubin(2-)

FeatureDescriptionFunctional Implication
Hydrogen Bonding6 intramolecular H-bonds between CO groups and NH/propionatesStabilizes ridge-tile conformation; reduces aqueous solubility
ChiralityP-helical and M-helical enantiomersAffects crystal packing but not biochemical activity
Dipyrrinone UnitsTwo rigid dipyrrinones connected by CH~2~ bridgeEnables extended π-conjugation; chromophore formation
Propionic Acid GroupsIonized to carboxylates (COO-) at physiological pHPrimary sites for albumin binding and glucuronidation

Bilirubin IXα is one of four possible structural isomers (IXα, IXβ, IXγ, IXδ) differing in the cleaved methene bridge position during heme degradation. Only the IXα isomer displays the ridge-tile conformation and associated neurotoxicity, while water-soluble isomers are biologically benign [10]. Phototherapy exploits configurational isomerization: blue light (450 nm) converts the native 4Z,15Z-bilirubin to 4E,15Z and 4E,15E isomers, disrupting intramolecular H-bonding and enhancing aqueous solubility for hepatic excretion [3] [7].

Physicochemical Properties: Solubility, Stability, and Reactivity

The pronounced hydrophobicity of bilirubin(2-) arises from its intramolecularly shielded polar groups. Aqueous solubility is pH-dependent:

  • Below pH 4.0: Protonated carboxylic acids (bilirubin acid) form insoluble aggregates (<1 nM solubility)
  • pH 7.4: Dianionic form (bilirubin(2-)) exhibits limited solubility (≈70 nM)
  • Above pH 8.0: Gradual disruption of H-bonds increases solubility [9] [10]

Aggregation occurs via π-π stacking of dipyrrinone units, forming dimers and higher oligomers in aqueous media. This behavior complicates experimental studies and contributes to pathological precipitation in jaundice [7]. Three crystalline forms demonstrate packing variability:

  • Form I: Disordered M/P mixtures with dense packing (void space: 0%)
  • Form II: Solvated structure with rotational disorder (void space: 5%)
  • Form III: Highly solvated (methanol/chloroform; void space: 25%) [7]

Table 2: Factors Influencing Bilirubin(2-) Stability

FactorEffect on Bilirubin(2-)Mechanism
Light ExposureConfigurational isomerization (Z→E); oxidation to biliverdinDisruption of H-bonding; radical reactions
Acidic pH (pH<4)Precipitation as insoluble bilirubin acidProtonation of carboxylates; aggregation
Oxidants (H~2~O~2~)Oxidation to biliverdin (green pigment)Electron transfer from tetrapyrrole system
Metal Ions (Cu^2+^)Catalyzes oxidation; forms coordination complexesRedox cycling; Lewis acid-base interactions

Bilirubin(2-) undergoes autoxidation in aqueous solutions, accelerated by light and oxygen. Primary oxidation yields biliverdin(2-), which can be reduced back to bilirubin by biliverdin reductase—a unique redox cycle enabling catalytic antioxidant activity [1] [8].

Redox Chemistry: Bilirubin(2-) as a Radical Scavenger

Bilirubin(2-) functions as a potent physiological antioxidant through radical scavenging:Bilirubin(2-) + ROO• → Biliverdin(2-) + ROOHThe reaction proceeds via H-atom transfer from the C10 bridge to peroxyl radicals, generating a carbon-centered bilirubin radical that disproportionates to biliverdin [8]. Bilirubin(2-) is exceptionally effective against superoxide (O~2~•^-^), with second-order rate constants 10^3^-fold higher than glutathione [1]. This specificity stems from:

  • Electrostatic attraction between dianionic bilirubin and O~2~•^-^
  • Orbital symmetry matching facilitating electron transfer
  • Conformational flexibility enabling optimal radical encounter [1] [5]

Table 3: Radical Scavenging Reactions of Bilirubin(2-)

Radical SpeciesRate Constant (M^-1^s^-1^)Primary Reaction ProductBiological Significance
Superoxide (O~2~•^-^)3.2 × 10^4^BiliverdinNeuroprotection during NMDA receptor activation
Peroxyl (ROO•)1.4 × 10^6^5/15-substituted biliverdinProtection against lipid peroxidation
Peroxynitrite (ONOO^-^)1.2 × 10^4^Nitrated biliverdin derivativesAttenuation of nitrosative stress

The bilirubin-biliverdin redox cycle amplifies antioxidant capacity:

  • Biliverdin reductase regenerates bilirubin(2-) from oxidized biliverdin
  • nM bilirubin concentrations scavenge mM oxidant loads catalytically [1] [5]This cycle is particularly vital in the brain, where bilirubin(2-) in Purkinje neurons prevents excitotoxicity by quenching superoxide generated during NMDA neurotransmission [1] [10]. Bilirubin(2-) also preserves endogenous antioxidants; it spares α-tocopherol in LDL particles by reducing α-tocopheroxyl radicals, inhibiting atherogenic lipid peroxidation [8].

Protein Binding Dynamics: Albumin Interactions and Binding Affinities

Albumin binding dictates bilirubin(2-) pharmacokinetics and neurotoxicity thresholds. Human serum albumin (HSA) possesses a primary binding site in subdomain IIA (Sudlow site 1) with K~a~ ≈ 10^7^-10^8^ M^-1^ at 37°C, and secondary sites with 10-100-fold lower affinity [2] [6]. Site-directed mutagenesis reveals critical residues:

  • Lys195, Arg218, Arg222: Electrostatic interactions with propionates
  • Trp214, Phe211, Leu238: Hydrophobic pocket for dipyrrinone stacking
  • His242: Hydrogen bonding to pyrrole nitrogens [6]

Table 4: Bilirubin(2-)-Albumin Binding Parameters

ParameterPrimary SiteSecondary Sites
Association Constant (K~a~)1.4 × 10^7^ M^-1^ (37°C)10^5^-10^6^ M^-1^
Binding Capacity1 mol bilirubin/mol albumin2-3 mol bilirubin/mol albumin
On-rate (k~on~)3.5 × 10^7^ M^-1^s^-1^Not determined
Off-rate (k~off~)2.5 s^-1^Not determined

The binding site exhibits dynamic flexibility: chloroform exposure alters bilirubin conformation within the pocket without affecting affinity, suggesting induced-fit binding [6]. This plasticity accommodates structural isomers and conjugated bilirubin species. Binding affinity decreases under pathological conditions:

Table 5: Factors Modulating Bilirubin-Albumin Binding

FactorEffect on Binding AffinityMechanism
HypoalbuminemiaSevere decreaseReduced binding capacity
Free Fatty Acids (>2 mM)Moderate decreaseCompetitive displacement
Acidosis (pH <7.2)Severe decreaseProtonation of His146; altered HSA conformation
SulfonamidesSevere decreaseDirect competition at primary site
HyperosmolalityModerate decreaseConformational change in HSA

The unbound bilirubin (Bf) fraction follows the law of mass action:Bf = [TSB] / (K_a × [Albumin] + 1)where TSB is total serum bilirubin. Bf predicts neurological risk more accurately than TSB because only unbound bilirubin crosses the blood-brain barrier [9]. Bilirubin binding capacity is developmentally regulated: premature infants exhibit 50% lower affinity than adults due to altered albumin structure and competing ligands like free fatty acids [2] [9]. Novel assays measuring bilirubin binding panel (BBP) parameters (TSB~max~, K~a~) enable clinical estimation of Bf at neurotoxic thresholds [9].

Properties

Product Name

Bilirubin(2-)

IUPAC Name

3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

Molecular Formula

C33H34N4O6-2

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/p-2/b26-13-,27-14-

InChI Key

BPYKTIZUTYGOLE-IFADSCNNSA-L

SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.